N-(3-Amino-2-methylphenyl)-4-butoxybenzamide
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Description
“N-(3-Amino-2-methylphenyl)propanamide” is a compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It’s used for proteomics research .
Molecular Structure Analysis
The InChI code for “N-(3-Amino-2-methylphenyl)propanamide” is 1S/C10H14N2O/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13)
.
Physical And Chemical Properties Analysis
“N-(3-Amino-2-methylphenyl)propanamide” has a molecular weight of 178.23 . More specific physical and chemical properties are not available in the sources I found.
Scientific Research Applications
Psycho- and Neurotropic Properties
N-(3-Amino-2-methylphenyl)-4-butoxybenzamide is a compound with potential psychoactive properties. A study examined its psycho- and neurotropic properties, showing that related compounds exhibit sedative effects and anti-amnesic activity, suggesting its interest for further studies as a psychoactive compound (Podolsky, Shtrygol’, & Zubkov, 2017).
Antioxidant Activity
Research on similar amino-substituted benzamide derivatives, which may include N-(3-Amino-2-methylphenyl)-4-butoxybenzamide, indicates their potential as powerful antioxidants. This is due to their ability to scavenge free radicals, as understood through studies on electrochemical oxidation mechanisms (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of similar compounds, like N-(3-Amino-2-methylphenyl)-4-butoxybenzamide, have been studied through methods like X-ray diffraction and DFT calculations. This research provides insights into how molecular geometry is influenced by intermolecular interactions, which is crucial for understanding the compound's properties (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Antibacterial Evaluation
Synthesis and antibacterial evaluation of compounds structurally related to N-(3-Amino-2-methylphenyl)-4-butoxybenzamide have been conducted. These studies involve molecular docking to understand the interaction with bacterial protein receptors, indicating potential antibacterial applications (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Anticonvulsant Activity
Related 4-aminobenzamides, which could include N-(3-Amino-2-methylphenyl)-4-butoxybenzamide, have been evaluated for their anticonvulsant effects. These compounds have shown efficacy against seizures in preclinical models, suggesting potential applications in anticonvulsant therapy (Clark et al., 1984).
Electrospray Mass Spectrometry
Studies involving electrospray mass spectrometry of derivatives of N-linked glycans, which can include amino-substituted benzamides like N-(3-Amino-2-methylphenyl)-4-butoxybenzamide, provide insights into the characterization of these compounds. This has implications for understanding their chemical behavior and potential applications (Harvey, 2000).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-4-butoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-4-12-22-15-10-8-14(9-11-15)18(21)20-17-7-5-6-16(19)13(17)2/h5-11H,3-4,12,19H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPDGPAUMZAQTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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